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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylpyridine

Cat. No.: B109062

Abstract

2-Bromo-4,6-dimethylpyridine is a versatile heterocyclic building block of significant interest
in medicinal chemistry and organic synthesis. Its strategic substitution pattern—a reactive
bromine atom at the 2-position and two methyl groups on the pyridine core—provides a
valuable scaffold for constructing complex, biologically active molecules. This guide details the
nomenclature, physicochemical properties, synthesis, and characteristic reactivity of this
compound. A particular focus is placed on its application in transition-metal-catalyzed cross-
coupling reactions, which are fundamental to modern drug discovery. A validated, step-by-step
protocol for a Suzuki-Miyaura coupling is provided to illustrate its practical utility for
researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-Bromo-4,6-
dimethylpyridine is unambiguously defined by the following identifiers.

» |IUPAC Name: 2-bromo-4,6-dimethylpyridine[1][2]
e Common Synonyms: 2-Bromo-4,6-lutidine[3][4][5][6]

« CAS Number: 4926-26-5[2][3]
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e Molecular Formula: C7HsBrN[2][3]
e SMILES: CC1=CC(=NC(=C1)Br)C[1]
e InChlKey: IRTOCXBLUOPRFT-UHFFFAOYSA-N[1][2]

The term "lutidine" is a common, non-systematic name for dimethylpyridine isomers. In this
case, "4,6-lutidine" refers to the positions of the two methyl groups, and the "2-Bromo" prefix
specifies the location of the bromine atom.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for experimental design, handling,
and storage. The key properties of 2-Bromo-4,6-dimethylpyridine are summarized below.

Property Value Source(s)
Molecular Weight 186.05 g/mol [2][3]
Appearance Colorless to light yellow clear 3]
liquid

Boiling Point 68 °C at 0.8 mmHg [31[7]
Density 1.42 g/cm3 [3]
Refractive Index (n20D) 1.55 [3]
Storage Conditions Store at2 -8 °C [3]

Synthesis and Reactivity Profile
Synthesis via Sandmeyer-type Reaction

The most prevalent and efficient synthesis of 2-Bromo-4,6-dimethylpyridine is achieved
through a Sandmeyer-type diazotization reaction starting from 2-amino-4,6-dimethylpyridine.[7]
[8] This well-established method involves three key stages:

e Diazonium Salt Formation: 2-amino-4,6-dimethylpyridine is treated with hydrobromic acid
(HBr) and bromine, followed by the slow, low-temperature addition of an aqueous solution of
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sodium nitrite (NaNO2).[7] This in situ process converts the primary amino group into an
intermediate diazonium salt.

e Bromide Displacement: The diazonium group is an excellent leaving group (N2) and is
subsequently displaced by a bromide ion from the reaction medium.

o Workup and Purification: The reaction mixture is neutralized with a strong base (e.g., NaOH),
and the product is extracted with an organic solvent.[7] Purification is typically achieved by
distillation or column chromatography to yield the final product.[7]

Core Reactivity

The chemical behavior of 2-Bromo-4,6-dimethylpyridine is dominated by the carbon-bromine
bond at the C2 position. The pyridine ring is electron-deficient, which activates this position for
two primary classes of reactions, making it an invaluable synthetic intermediate.[3][9]

» Nucleophilic Aromatic Substitution (SNATr): The electron-withdrawing nature of the ring
nitrogen facilitates the displacement of the bromide by strong nucleophiles.

o Transition-Metal-Catalyzed Cross-Coupling: This is the most powerful and widely used
application of 2-Bromo-4,6-dimethylpyridine.[3][9] The C-Br bond serves as a versatile
"handle" for forming new carbon-carbon and carbon-heteroatom bonds using catalysts, most
commonly based on palladium.[9] These reactions, including the Suzuki-Miyaura, Buchwald-
Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry.[9]

The diagram below illustrates the general workflow for a Suzuki-Miyaura cross-coupling
reaction, a process central to the construction of biaryl structures prevalent in pharmaceuticals.
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General Workflow for Suzuki-Miyaura Cross-Coupling

Reactant Setup

2-Bromo-4,6-dimethylpyridine
Arylboronic Acid

Base (e.g., K2COs3)

Catalyst System
Pd Catalyst (e.g., Pd(dppf)Cl2)
Degassed Solvent

Add Catalyst & Solvent

Inert Atmosphere Reaction
Heat (e.g., 80-100 °C)
Monitor by TLC/LC-MS

Reaction Complete

Aqueous Workup
Extraction with Organic Solvent
(e.g., Ethyl Acetate)

Purification
Dry Organic Layer (NazS0a4)
Concentrate Solvent
Column Chromatography

Final Product
2-Aryl-4,6-dimethylpyridine

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Research and Drug Development

2-Bromo-4,6-dimethylpyridine is not merely a laboratory curiosity; it is a key building block in
the synthesis of biologically active molecules for the pharmaceutical and agrochemical
industries.[3] The dimethylpyridine core is a "privileged scaffold,” meaning it is a structural motif
frequently found in successful drugs.
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e Pharmaceutical Synthesis: This compound is a vital intermediate for creating novel
compounds with potential therapeutic effects, including anti-inflammatory and analgesic
agents.[3] Its utility is demonstrated in the synthesis of antagonists for the CCR5 receptor, a
target relevant to HIV therapy.[7]

» Kinase Inhibitor Development: The aminopyridine scaffold, often accessed via
functionalization of bromopyridines, is a well-established framework for designing kinase
inhibitors.[10] These inhibitors target enzymes like p38 MAP kinase, which are implicated in
inflammatory diseases.[10]

o Agrochemicals: It serves in the formulation of pesticides, herbicides, and fungicides,
contributing to crop protection and improved agricultural yields.[3]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol provides a reliable starting point for the palladium-catalyzed Suzuki-Miyaura
cross-coupling of 2-Bromo-4,6-dimethylpyridine with a generic arylboronic acid. Optimization
may be required for specific substrates.

Objective: To synthesize a 2-aryl-4,6-dimethylpyridine derivative.
Materials:

e 2-Bromo-4,6-dimethylpyridine (1.0 equiv)

» Arylboronic acid (1.2 equiv)

o Palladium catalyst (e.g., Pd(dppf)Clz, 3 mol%)[11]

e Base (e.g., K2COs or Cs2C0s3, 2.0 equiv)[11]

e Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[11]
» Schlenk flask or reaction vial with a magnetic stir bar

¢ Inert gas supply (Argon or Nitrogen)
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Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4,6-dimethylpyridine, the arylboronic
acid, the base, and the palladium catalyst.[11]

o Expert Insight: The choice of base is crucial. Carbonates like K2COs are standard, but for
less reactive partners, a stronger base like Cs2COs may improve yields.

Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (e.g.,
Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen,
which can deactivate the palladium catalyst.[11][12]

Solvent Addition: Add the degassed solvent mixture via syringe. The reaction is typically run
at a concentration of 0.1-0.5 M with respect to the starting bromide.[11]

o Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a
critical step to prevent catalyst oxidation and ensure a successful reaction.

Reaction: Heat the mixture to 80—-100 °C with vigorous stirring.[12]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4—
24 hours.[12][13]

Workup: Once the starting material is consumed, cool the mixture to room temperature.
Dilute with ethyl acetate and wash with water, followed by brine.[11][12]

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Naz=SOa), filter,
and concentrate under reduced pressure. The resulting crude product can be purified by
flash column chromatography on silica gel to afford the pure 2-aryl-4,6-dimethylpyridine.[11]
[12]

Safety and Handling

2-Bromo-4,6-dimethylpyridine is classified as a skin and eye irritant.[1]

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
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e Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear
appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves (e.qg., nitrile).[1]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b109062#2-bromo-4-6-dimethylpyridine-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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